Lyso GlcCer-[13C6]
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Overview
Description
Lyso-Gb1, also known as glucosylsphingosine, is a deacylated form of glucosylceramide. It is a biomarker for Gaucher disease, a lysosomal storage disorder caused by a deficiency of the enzyme acid β-glucosidase. This enzyme deficiency leads to the accumulation of glucosylceramide in the lysosomes of macrophages, resulting in various clinical manifestations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lyso-Gb1 involves the deacylation of glucosylceramide. This can be achieved through enzymatic or chemical methods. Enzymatic deacylation typically uses acid ceramidase, which hydrolyzes the fatty acid moiety from glucosylceramide to produce Lyso-Gb1 .
Industrial Production Methods
Industrial production of Lyso-Gb1 is primarily focused on its use as a biomarker for Gaucher disease. The production process involves the extraction and purification of glucosylceramide from biological sources, followed by its enzymatic deacylation to produce Lyso-Gb1 .
Chemical Reactions Analysis
Types of Reactions
Lyso-Gb1 undergoes various chemical reactions, including:
Oxidation: Lyso-Gb1 can be oxidized to form glucosylsphingosine derivatives.
Reduction: Reduction reactions can modify the sphingosine backbone of Lyso-Gb1.
Substitution: Substitution reactions can introduce different functional groups to the glucosylsphingosine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various glucosylsphingosine derivatives, which can have different biological activities and properties .
Scientific Research Applications
Lyso-Gb1 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of sphingolipid metabolism.
Biology: Serves as a biomarker for Gaucher disease, aiding in the diagnosis and monitoring of the disease.
Medicine: Used in the development of therapeutic strategies for Gaucher disease and other lysosomal storage disorders.
Industry: Employed in the production of diagnostic kits for Gaucher disease
Mechanism of Action
Lyso-Gb1 exerts its effects by accumulating in the lysosomes of macrophages due to the deficiency of acid β-glucosidase. This accumulation disrupts normal cellular functions and leads to the clinical manifestations of Gaucher disease. The molecular targets and pathways involved include the sphingolipid metabolism pathway and the lysosomal degradation pathway .
Comparison with Similar Compounds
Similar Compounds
Glucosylceramide: The parent compound of Lyso-Gb1, which accumulates in Gaucher disease.
Ceramide: Another sphingolipid involved in cellular signaling and apoptosis.
Sphingosine: A component of sphingolipids that plays a role in cell signaling.
Uniqueness
Lyso-Gb1 is unique in its high sensitivity and specificity as a biomarker for Gaucher disease. Unlike other sphingolipids, Lyso-Gb1 directly reflects the disease burden and treatment response, making it an invaluable tool in clinical practice .
Properties
IUPAC Name |
2-(2-amino-3-hydroxyoctadec-4-enoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862885 |
Source
|
Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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